molecular formula C19H22N4O2 B2502080 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 1234805-04-9

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2502080
CAS No.: 1234805-04-9
M. Wt: 338.411
InChI Key: BFSXSNQZWBPVRG-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methyl group to a piperidine ring, with a carboxamide bridge connecting the piperidine to a furan-2-ylmethyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors . The piperidine ring introduces conformational flexibility, while the furan-2-ylmethyl substituent may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(20-12-15-4-3-11-25-15)14-7-9-23(10-8-14)13-18-21-16-5-1-2-6-17(16)22-18/h1-6,11,14H,7-10,12-13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXSNQZWBPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]imidazole is then reacted with furan-2-ylmethylamine to form the intermediate compound. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with 4-piperidinecarboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations in Piperidine-4-Carboxamide Derivatives

The following table summarizes key structural analogs and their substituents:

Compound Name R-Group on Carboxamide Nitrogen Molecular Formula Molecular Weight Notable Features/Applications Reference
Target Compound: 1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide Furan-2-ylmethyl C₂₁H₂₃N₅O₂ 377.45 Potential solubility from furan oxygen N/A (Hypothetical)
N-Benzyl Derivative Benzyl C₂₁H₂₄N₄O 348.4 Simpler aromatic substitution
Tetrahydrobenzo[d]thiazol-2-yl Derivative 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl C₂₁H₂₅N₅OS 395.5 Thiazole ring for enhanced bioactivity
6-(Methylsulfonyl)benzo[d]thiazol-2-yl Derivative 6-(Methylsulfonyl)benzo[d]thiazol-2-yl C₂₂H₂₃N₅O₃S₂ 469.6 Sulfonyl group for metabolic stability
4-Chlorophenylsulfonyl Derivative 4-Chlorophenylsulfonyl C₂₅H₂₃ClN₄O₃S 495.0 Sulfonamide group for target engagement

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The furan-2-ylmethyl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., benzyl in ). Thiazole-containing analogs (e.g., ) introduce sulfur atoms and rigid heterocycles, which are associated with antifungal and anticancer activities in benzimidazole derivatives . Sulfonyl groups (e.g., ) are known to improve metabolic stability and binding to sulfonamide-sensitive targets like carbonic anhydrases .

Synthetic Flexibility: The piperidine-4-carboxamide core is amenable to diverse functionalization. For example, describes acetylation of 2-aminomethylbenzimidazole to generate analogs with modified pharmacokinetic profiles . Nucleophilic aromatic substitution (SNAr) and copper-catalyzed coupling () are common strategies for introducing heterocyclic substituents .

PROTACs (e.g., ) highlight the utility of benzimidazole-piperidine hybrids in targeted protein degradation, though the target compound lacks the extended linker required for PROTAC functionality .

Biological Activity

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article compiles recent findings regarding its biological activity, including data from various studies, case analyses, and comparative tables.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 342.41 g/mol

Structural Features

The compound features a piperidine ring substituted with a benzimidazole moiety and a furan group, which are known to confer various pharmacological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to benzimidazole and piperidine structures. For instance, compounds with similar structural motifs have shown efficacy against viral infections, including herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interference with viral polymerases or other essential enzymes.

Case Study Example

A study demonstrated that derivatives of benzimidazole exhibited significant antiviral activity, with some compounds achieving an EC50 value as low as 6.7 μM against HCV . While specific data on the target compound is limited, its structural analogs suggest a promising avenue for antiviral development.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various assays. Compounds containing similar piperidine and benzimidazole structures have shown activity against both Gram-positive and Gram-negative bacteria.

Comparative Table of Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL
Target CompoundUnknownTBD

This table illustrates the effectiveness of related compounds, suggesting that the target compound may exhibit comparable antimicrobial properties.

Anticancer Activity

Research into the anticancer properties of benzimidazole derivatives indicates that they can induce apoptosis in cancer cells. The presence of the piperidine ring is thought to enhance cellular uptake and bioactivity against various cancer cell lines.

Research Findings

In vitro studies have shown that related compounds can inhibit cancer cell proliferation significantly, with IC50 values reported in the low micromolar range. For example, one study found that a derivative exhibited an IC50 value of 9.19 μM against specific cancer cell lines .

Mode of Action

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation.

Q & A

Q. Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include aromatic protons from benzimidazole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.4 ppm). Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (amide, δ ~165–170 ppm) and benzimidazole C2 (δ ~150 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~393.2) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1640 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Discrepancies in ¹H NMR integration ratios may arise from tautomerism in the benzimidazole ring or rotameric forms of the piperidine-furan linkage.
Methodological Solutions :

Variable Temperature NMR : Cooling to –40°C slows rotation, resolving split signals .

2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign ambiguous peaks .

Computational Validation : DFT calculations (e.g., Gaussian 09) predict chemical shifts and compare with experimental data .

Advanced: What strategies optimize the compound’s pharmacological activity through structure-activity relationship (SAR) studies?

Q. Key Modifications :

  • Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the piperidine N-position enhances σ-receptor binding affinity (IC₅₀ < 50 nM) .
  • Furan Functionalization : Methylation of the furan oxygen improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 5.7 hours in liver microsomes) .
  • Benzimidazole Analogues : Replacing benzimidazole with indole reduces off-target kinase inhibition while retaining antimicrobial activity (MIC ~8 µg/mL against S. aureus) .

Advanced: How are unexpected byproducts managed during synthesis?

Example : reports an unexpected quaternary salt formation during benzimidazole-piperidine coupling.
Mitigation Strategies :

Reaction Monitoring : TLC or LC-MS at 30-minute intervals detects intermediates .

Solvent Optimization : Switching from THF to DMF suppresses side reactions by stabilizing charged intermediates .

Scavenger Resins : Use polymer-bound isocyanate to trap excess amines, improving yield by >20% .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Q. Pharmacological Profiling :

  • Receptor Binding : Radioligand displacement assays (e.g., σ1/σ2 receptors using [³H]DTG) .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., Enterococcus faecium) .
  • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How can thermal stability inform formulation development?

Q. Thermogravimetric Analysis (TGA) :

  • Decomposition Onset : >200°C suggests suitability for solid dosage forms .
  • Excipient Compatibility : DSC screening identifies stable blends (e.g., lactose vs. mannitol) .

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